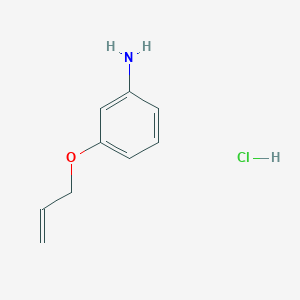
3-Fluorophenylacetic acid
Vue d'ensemble
Description
3-Fluorophenylacetic acid is used as a building block to synthesize the pentaamine and bis-heterocyclic libraries . It is also used as a medicine intermediate .
Synthesis Analysis
The synthesis of 3-Fluorophenylacetic acid involves the conversion of chlorinomonadine into a magnesium grid reagent, which then reacts with acetaldehyde to generate 1-Bate benzhenyl-Ethanol. Under the action of hydrogen peroxide, it converts into a trifluorophenylene, which reacts with Willgerodt under acidic conditions. The intermediate body hydrolysis generates 3-Fluorophenylacetic Acid .Molecular Structure Analysis
The molecular formula of 3-Fluorophenylacetic acid is C8H7FO2, and its molecular weight is 154.14 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3-Fluorophenylacetic acid is a white to pale yellow or light beige crystalline . Its melting point is 42-44 °C (lit.) . It is slightly soluble in chloroform and methanol, but insoluble in water .Applications De Recherche Scientifique
Synthesis of Pentaamine and Bis-Heterocyclic Libraries
3-Fluorophenylacetic acid: is commonly used as a building block in the synthesis of pentaamine and bis-heterocyclic libraries . These libraries are crucial in medicinal chemistry for the development of new compounds with potential therapeutic applications. The fluorine atom in the compound contributes to the unique reactivity of these libraries, making them valuable for creating diverse chemical structures.
Pharmacological Intermediates
In pharmacology, 3-Fluorophenylacetic acid serves as an intermediate for the synthesis of various drugs . Its role as an intermediate is vital in the development of new medicinal compounds, particularly in the design of molecules with improved pharmacokinetic properties.
Agriculture: Soil Fertility and Plant Health
While direct references to the use of 3-Fluorophenylacetic acid in agriculture were not found, organic acids, in general, play a significant role in soil fertility and plant health . They are involved in processes such as mineralization, solubilization of nutrients, and biocontrol of phytopathogens, which are essential for sustainable agriculture.
Material Science: Fluorinated Building Blocks
3-Fluorophenylacetic acid: is classified as a fluorinated building block, which is important in material science . These building blocks are used to create materials with specific properties, such as increased resistance to solvents and chemicals, making them suitable for various industrial applications.
Biochemistry: Enzyme Inhibition and Therapeutic Agents
Fluorinated compounds like 3-Fluorophenylacetic acid are known to play a role in biochemistry as enzyme inhibitors and therapeutic agents . The introduction of fluorine atoms can significantly alter the biochemical properties of molecules, leading to the development of novel inhibitors and drugs.
Industrial Uses: Chemical Synthesis
Industrially, 3-Fluorophenylacetic acid is utilized in chemical synthesis processes . It is a versatile chemical used to produce a wide range of products, including other fluorinated compounds and intermediates for further chemical reactions.
Environmental Applications: Sustainable Practices
Although specific environmental applications of 3-Fluorophenylacetic acid were not identified, fluorinated compounds are often explored for their potential in environmental sustainability . Research in this area focuses on developing sustainable practices and materials that have a lower impact on the environment.
Research and Development: Novel Applications
The unique properties of 3-Fluorophenylacetic acid make it a subject of ongoing research and development . Scientists are continually exploring new applications, particularly in the fields of organic synthesis and drug discovery, where its fluorinated structure offers distinct advantages.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAUYVGUXSZCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059821 | |
| Record name | Benzeneacetic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorophenylacetic acid | |
CAS RN |
331-25-9 | |
| Record name | 3-Fluorophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorophenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 3-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Fluorophenylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CP7BU47LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions the use of diethyl ester as a less toxic alternative in the synthesis of 4-bromo-2, 3, 5, 6-tetrafluorobenzeneacetic acid. Are there any known applications of similar environmentally friendly approaches in the synthesis of compounds like 3-Fluorophenylacetic acid?
A1: While the provided research doesn't delve into the synthesis of 3-Fluorophenylacetic acid specifically [, ], the use of diethyl ester highlights a trend towards greener chemistry. Researchers are increasingly exploring alternative solvents, catalysts, and reaction conditions to minimize the environmental impact of chemical synthesis. For compounds like 3-Fluorophenylacetic acid, similar strategies might involve:
Q2: One study describes the structure of complexes containing a 3-fluorophenyl group. Could you explain how understanding the structural features of such complexes could be relevant to researchers studying compounds like 3-Fluorophenylacetic acid?
A2: The study you mentioned focuses on the synthesis and structural characterization of organoantimony complexes containing the 3-fluorophenyl group []. While these complexes are not directly related to 3-Fluorophenylacetic acid, understanding how the 3-fluorophenyl group interacts with other molecules in a three-dimensional space can offer valuable insights. This knowledge can inform researchers about:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B181276.png)


![N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B181280.png)









